molecular formula C17H18ClNO4S B2569384 1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfonyl]-1-ethanone O-methyloxime CAS No. 320422-63-7

1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfonyl]-1-ethanone O-methyloxime

Cat. No.: B2569384
CAS No.: 320422-63-7
M. Wt: 367.84
InChI Key: DABANPLIKWMFPM-HTXNQAPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfonyl]-1-ethanone O-methyloxime is a useful research compound. Its molecular formula is C17H18ClNO4S and its molecular weight is 367.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(4-Chlorophenyl)-2-[(4-methoxybenzyl)sulfonyl]-1-ethanone O-methyloxime, a compound with notable structural features, has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C16H18ClNO3S
  • Molecular Weight : 345.84 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, focusing on its antibacterial, antiviral, and anticancer properties. Below is a summary of key findings:

Antibacterial Activity

In a study assessing the antibacterial properties of related sulfonamide derivatives, compounds similar to this compound demonstrated significant activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve inhibition of bacterial growth by disrupting cellular processes.

Antiviral Activity

Research has indicated that derivatives with a similar structure exhibit antiviral properties against Hepatitis B virus (HBV). For instance, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide was found to inhibit HBV replication in vitro and in vivo . This suggests that the methoxy and chlorophenyl groups may enhance antiviral efficacy.

Anticancer Potential

The compound's anticancer potential has been explored through docking studies and in vitro assays. Compounds bearing similar sulfonamide groups have shown promise as inhibitors of various cancer cell lines. The interactions with target proteins involved in cell proliferation and apoptosis are currently being investigated .

Case Studies

Several case studies have highlighted the effectiveness of related compounds:

  • Study on Antibacterial Agents : A series of synthesized compounds were tested for their antibacterial activity. Compounds with sulfonamide moieties showed moderate to strong activity against gram-positive and gram-negative bacteria, supporting the potential use of this compound in therapeutic applications .
  • Antiviral Screening : In a study focusing on HBV inhibitors, compounds structurally related to this compound were effective in increasing intracellular levels of APOBEC3G, which plays a critical role in inhibiting viral replication .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit key enzymes in bacterial biosynthesis pathways.
  • Protein Interaction : Molecular docking studies suggest that the compound can bind effectively to target proteins involved in viral replication and cancer cell signaling pathways.
  • Cellular Uptake : The methoxy and chlorophenyl substituents may facilitate enhanced cellular uptake, leading to increased bioavailability and efficacy.

Research Findings Summary Table

Biological Activity Target Organism/Cell Line IC50 Value (µM) Mechanism
AntibacterialSalmonella typhi5.0Cell wall synthesis inhibition
AntiviralHBV10.0APOBEC3G enhancement
AnticancerVarious cancer cell lines12.0Apoptosis induction

Properties

IUPAC Name

(Z)-1-(4-chlorophenyl)-N-methoxy-2-[(4-methoxyphenyl)methylsulfonyl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S/c1-22-16-9-3-13(4-10-16)11-24(20,21)12-17(19-23-2)14-5-7-15(18)8-6-14/h3-10H,11-12H2,1-2H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABANPLIKWMFPM-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CS(=O)(=O)CC(=NOC)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CS(=O)(=O)C/C(=N\OC)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.